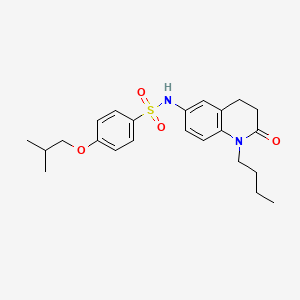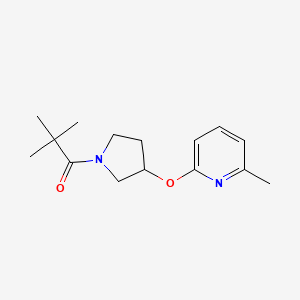![molecular formula C14H17N3OS B2747753 [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone CAS No. 2320418-05-9](/img/structure/B2747753.png)
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone, also known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. MPTM is a small molecule that belongs to the class of heterocyclic compounds and contains a pyrazole ring, a piperidine ring, and a thiophene ring.
Mécanisme D'action
The exact mechanism of action of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been shown to inhibit the activity of protein kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β). It has also been reported to inhibit the activity of phosphodiesterases, which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. Moreover, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been shown to bind to specific receptors such as the dopamine D2 receptor and the adenosine A2A receptor.
Biochemical and Physiological Effects
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB pathway. [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has also been reported to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their enzyme activity. Furthermore, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been shown to improve memory and cognitive function by enhancing the activity of specific neurotransmitters such as dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be synthesized in large quantities. However, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Orientations Futures
There are several future directions for the research and development of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone. One potential direction is the design and synthesis of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone as a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone can be used as a ligand in the design and synthesis of metal complexes with potential applications in catalysis and biomedicine. Overall, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone is a promising compound with potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone involves the reaction of 2-methyl-3-pyrazolecarboxylic acid with piperidine and thiophene-2-carbonyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is purified by column chromatography to obtain pure [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone.
Applications De Recherche Scientifique
[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been extensively studied for its potential application in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antifungal, antibacterial, and anticancer activities. [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has also been investigated as a potential inhibitor of protein kinases and phosphodiesterases. Furthermore, [2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone has been used as a ligand in the design and synthesis of various metal complexes for catalytic and biological applications.
Propriétés
IUPAC Name |
[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-16-12(5-7-15-16)13-4-2-3-8-17(13)14(18)11-6-9-19-10-11/h5-7,9-10,13H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKNCCZUBQELMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)-1-(thiophene-3-carbonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)

![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)



![Imidazo[1,5-a]pyridin-5-amine](/img/structure/B2747680.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2747681.png)
![Methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2747684.png)


![(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2747689.png)
![N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747691.png)
